molecular formula C6H10O6 B12567019 (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal CAS No. 189311-13-5

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal

Cat. No.: B12567019
CAS No.: 189311-13-5
M. Wt: 178.14 g/mol
InChI Key: SUGUCCZVDDJYES-KVQBGUIXSA-N
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Description

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal is a compound characterized by its unique stereochemistry and functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple hydroxyl groups and an oxoethoxy group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehyde precursors under basic conditions, followed by selective reduction and protection of hydroxyl groups. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3,4-trihydroxybutanal: This compound shares a similar backbone but differs in the number and position of hydroxyl groups.

    (2R,3R)-2,3-dihydroxybutanedioic acid: Another related compound with similar stereochemistry but different functional groups.

Uniqueness

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

189311-13-5

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal

InChI

InChI=1S/C6H10O6/c7-1-4(10)5(2-8)12-6(11)3-9/h1,3-6,8,10-11H,2H2/t4-,5+,6+/m0/s1

InChI Key

SUGUCCZVDDJYES-KVQBGUIXSA-N

Isomeric SMILES

C([C@H]([C@H](C=O)O)O[C@H](C=O)O)O

Canonical SMILES

C(C(C(C=O)O)OC(C=O)O)O

Origin of Product

United States

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